4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid
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Overview
Description
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a methyl group at the 4-position and a triisopropylsilyl-protected hydroxymethyl group at the 3-position of the benzoic acid core. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the hydroxyl group: The hydroxyl group of 3-hydroxymethyl-4-methylbenzoic acid is protected using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.
Esterification: The carboxylic acid group can be esterified using methanol and a catalytic amount of sulfuric acid to form the corresponding methyl ester.
Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triisopropylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: 4-Methyl-3-carboxybenzoic acid.
Reduction: 4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzyl alcohol.
Deprotection: 4-Methyl-3-hydroxymethylbenzoic acid.
Scientific Research Applications
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with enzymes and receptors are of interest, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylbenzoic acid: Similar structure but with a methoxy group instead of the triisopropylsilyl-protected hydroxymethyl group.
4-Methylbenzoic acid: Lacks the hydroxymethyl group, making it less versatile in synthetic applications.
3-Hydroxymethyl-4-methylbenzoic acid: Similar but without the protective triisopropylsilyl group.
Uniqueness
4-Methyl-3-(((triisopropylsilyl)oxy)methyl)benzoic acid is unique due to the presence of the triisopropylsilyl-protected hydroxymethyl group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
Molecular Formula |
C18H30O3Si |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-methyl-3-[tri(propan-2-yl)silyloxymethyl]benzoic acid |
InChI |
InChI=1S/C18H30O3Si/c1-12(2)22(13(3)4,14(5)6)21-11-17-10-16(18(19)20)9-8-15(17)7/h8-10,12-14H,11H2,1-7H3,(H,19,20) |
InChI Key |
NPZDSQDMLCCMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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